(S)-3-(p-Tolyl)pyrrolidine hydrochloride chemical structure and properties
(S)-3-(p-Tolyl)pyrrolidine hydrochloride chemical structure and properties
The following technical guide is structured to provide an in-depth analysis of (S)-3-(p-Tolyl)pyrrolidine hydrochloride, synthesizing chemical properties, enantioselective synthesis, and pharmacological relevance.
[1][2]
Executive Summary
(S)-3-(p-Tolyl)pyrrolidine hydrochloride is a chiral 3-arylpyrrolidine scaffold of significant interest in medicinal chemistry, particularly within the field of neuropsychopharmacology.[1] Structurally characterized by a pyrrolidine ring substituted at the C3 position with a para-methylphenyl group, this compound serves as a critical pharmacophore for monoamine transporter inhibitors.[1][2] It is a simplified structural analog of complex tropane-based dopamine transporter (DAT) ligands and is often investigated for its potential in treating central nervous system (CNS) disorders, including depression, ADHD, and substance use disorders.[2][3]
This guide details the physicochemical profile, enantioselective synthetic pathways, and pharmacological mechanisms associated with this specific stereoisomer.[1][2][3]
Physicochemical Profile
The following data summarizes the core properties of the hydrochloride salt. Note that while the (R)-enantiomer (CAS 1384268-45-4) is frequently cataloged, the (S)-enantiomer is the optical antipode with identical scalar properties but opposite optical rotation.[1]
| Property | Specification |
| Chemical Name | (S)-3-(4-Methylphenyl)pyrrolidine hydrochloride |
| Common Name | (S)-3-(p-Tolyl)pyrrolidine HCl |
| CAS Number (Racemic) | 899425-95-7 (Free base ref); Salt forms vary by vendor |
| CAS Number (R-isomer) | 1384268-45-4 (Reference for antipode) |
| Molecular Formula | C₁₁H₁₅N[1][4][5][6][7][8][9] · HCl |
| Molecular Weight | 197.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether/hexane |
| Hygroscopicity | Moderate (Store under desiccant) |
| Chirality | (S)-Configuration at C3 position |
| pKa (Calculated) | ~9.5 (Secondary amine) |
Structural Analysis & Stereochemistry
The biological activity of 3-arylpyrrolidines is highly stereospecific. The (S)-enantiomer is distinguished by the spatial arrangement of the p-tolyl group relative to the nitrogen atom in the pyrrolidine ring.[1]
-
Pharmacophore Alignment: In many monoamine reuptake inhibitors, the absolute configuration at the 3-position dictates affinity for the Dopamine Transporter (DAT) versus the Norepinephrine Transporter (NET).[1]
-
Salt Formation: The hydrochloride salt forms via protonation of the secondary amine (N1), stabilizing the molecule as an ionic solid suitable for aqueous formulation and biological assays.[2][3]
Stereochemical Designation
According to Cahn-Ingold-Prelog (CIP) priority rules:
-
The nitrogen atom (N1) is the highest priority group attached to C2/C5, but the chiral center is at C3 .[1][2][3]
-
At C3, the priorities are determined by the path around the ring and the aryl substituent.[1][2][3]
-
Validation: Enantiomeric purity is typically confirmed via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or optical rotation measurements (
).[1]
Synthetic Routes[1][3][4]
High-purity synthesis of the (S)-enantiomer requires methods that avoid racemization.[1] Two primary strategies are employed: Asymmetric [3+2] Cycloaddition (Modern/Catalytic) and Classical Resolution (Industrial).[1]
Method A: Asymmetric 1,3-Dipolar Cycloaddition
This route utilizes a chiral catalyst (e.g., Ag(I) or Cu(I) with chiral phosphoramidite ligands) to control the facial selectivity of the addition between an azomethine ylide and a styrene derivative.[2][3]
Protocol Summary:
-
Precursors: p-Methylstyrene and an imino ester (glycine equivalent).[1][2]
-
Catalysis: Reaction catalyzed by AgOAc/Chiral Ligand (e.g., t-Bu-Phosferrox) at low temperature.[1][2]
-
Cyclization: Forms the pyrrolidine ring with high enantiomeric excess (ee >95%).[1][2]
-
Decarboxylation: Removal of the ester group (if present from glycine precursor) to yield the 3-arylpyrrolidine.[1][2]
Method B: Classical Resolution via Tartaric Acid
For scalable production, the racemic mixture is synthesized first, followed by chiral resolution.[1][2][3]
Protocol Summary:
-
Racemic Synthesis: Reaction of 3-pyrroline with p-iodotoluene under Heck conditions OR reduction of 3-(p-tolyl)-1H-pyrrole-2,5-dione.[1]
-
Salt Formation: Dissolve racemic free base in EtOH.
-
Resolution: Add (L)-(+)-Tartaric acid (or dibenzoyl-L-tartaric acid).
-
Crystallization: The diastereomeric salt of the (S)-enantiomer selectively crystallizes due to solubility differences.[1][2]
-
Free Basing & HCl Formation: Treat salt with NaOH to liberate base, then re-acidify with HCl/Ether to precipitate the final (S)-HCl salt.[1][2]
Visualization: Synthetic Workflow
Caption: Comparison of Asymmetric Catalysis vs. Chiral Resolution routes to the target hydrochloride salt.
Pharmacological Applications[1][3][9]
The 3-(p-tolyl)pyrrolidine scaffold is a "privileged structure" in neuropharmacology, acting primarily as a monoamine transporter inhibitor.[1]
Mechanism of Action[1][2][3][4][9]
-
Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]
-
Binding Mode: The pyrrolidine nitrogen interacts with the conserved Aspartate residue (Asp79 in hDAT) via an ionic bond.[1][2] The p-tolyl moiety occupies the hydrophobic S1 binding pocket, mimicking the phenyl ring of cocaine or pyrovalerone.[1][2][3]
-
Selectivity: The (S)-enantiomer often exhibits distinct kinetic profiles (on/off rates) compared to the (R)-enantiomer, influencing the duration of action and abuse potential.[1]
Research Utility
-
Triple Reuptake Inhibitors (TRIs): Used as a building block for developing antidepressants that inhibit serotonin, norepinephrine, and dopamine reuptake simultaneously.[1][2][3]
-
Sigma Receptor Ligands: 3-Arylpyrrolidines show affinity for σ1 and σ2 receptors, relevant in studying neuroprotection and antipsychotic mechanisms.[1][2]
-
Metabolite Standards: Used to identify metabolites of designer drugs (e.g., pyrovalerone analogs like Pyrovalerone or MPHP) where the ketone is reduced to the pyrrolidine.[1][2][3]
Visualization: Pharmacophore Interaction
Caption: Schematic interaction of the protonated pyrrolidine with the Dopamine Transporter (DAT) binding site.
Handling, Stability & Safety
Experimental Protocol: Salt Formation
To convert the free base to the hydrochloride salt for storage:
-
Dissolve 1.0 eq of (S)-3-(p-tolyl)pyrrolidine free base in minimal anhydrous diethyl ether.
-
Cool to 0°C in an ice bath.
-
Dropwise add 1.1 eq of 2M HCl in diethyl ether (or dioxane) under nitrogen atmosphere.
-
Stir for 30 minutes, filter the solid, and wash with cold ether.
Stability & Storage[1][3]
-
Hygroscopicity: HCl salts of secondary amines are hygroscopic.[1][2] Store in a tightly sealed vial with a desiccant.
-
Temperature: Long-term storage at -20°C is recommended to prevent degradation.[1]
-
Solubility for Assays: Prepare stock solutions in DMSO or water on the day of the experiment. Avoid repeated freeze-thaw cycles.[1]
Safety (MSDS Summary)
-
Signal Word: Warning.
-
Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][3]
-
PPE: Wear nitrile gloves, safety goggles, and work in a chemical fume hood.[1][2][3]
References
-
Stereoselective Synthesis: Nájera, C., & Sansano, J. M. (2009).[1][2][3] Catalytic Enantioselective 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylides and Alkenes: The Direct Asymmetric Synthesis of Proline Derivatives. .[1][2][3]
-
Pharmacology (DAT Interactions): Eshleman, A. J., et al. (2017).[2][3] Affinity, potency, efficacy, and selectivity of a series of pyrovalerone analogs at monoamine transporters. .[1][2][3]
-
General Pyrrolidine Synthesis: Coldham, I., & Hufton, R. (2005).[1][2][3] Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. .[1][2][3]
-
Related Scaffold (Triprolidine/Pyrrolidine): PubChem Compound Summary for CID 6433473.[1][2] .[1][2]
-
Chiral Resolution Methods: Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[2] (Standard reference for tartaric acid resolutions of amines).
Sources
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- 3. chemrxiv.org [chemrxiv.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
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